molecular formula C8H11NO2 B13959675 4-(Dimethylamino)benzene-1,3-diol

4-(Dimethylamino)benzene-1,3-diol

Cat. No.: B13959675
M. Wt: 153.18 g/mol
InChI Key: RJIIVCGAKYBJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenediol, 4-(dimethylamino)- typically involves the reaction of 1,3-benzenediol with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of 1,3-benzenediol is replaced by a dimethylamino group. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of 1,3-benzenediol, 4-(dimethylamino)- may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzenediol derivatives.

Scientific Research Applications

1,3-Benzenediol, 4-(dimethylamino)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzenediol, 4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1,3-Benzenediol, 4-(dimethylamino)- can be compared with other similar compounds, such as:

    Resorcinol (1,3-benzenediol): Lacks the dimethylamino group, making it less reactive in certain chemical reactions.

    Catechol (1,2-benzenediol): Has hydroxyl groups in the ortho position, leading to different chemical properties and reactivity.

    Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, resulting in distinct chemical behavior.

The presence of the dimethylamino group in 1,3-benzenediol, 4-(dimethylamino)- imparts unique chemical properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-(dimethylamino)benzene-1,3-diol

InChI

InChI=1S/C8H11NO2/c1-9(2)7-4-3-6(10)5-8(7)11/h3-5,10-11H,1-2H3

InChI Key

RJIIVCGAKYBJOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.